molecular formula C7H9NO2S B145293 (S)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 131829-50-0

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No.: B145293
CAS No.: 131829-50-0
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-YFKPBYRVSA-N
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Description

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to the alpha carbon of the amino acid structure

Scientific Research Applications

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Safety and Hazards

“(S)-3-Amino-3-(thiophen-2-yl)propanoic acid” is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Future Directions

Thiophene-based analogs, such as “(S)-3-Amino-3-(thiophen-2-yl)propanoic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yield without causing hydrogenolysis of the thiophene nucleus.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is unique due to the specific position of the thiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules, making it distinct from its similar counterparts.

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275837
Record name (S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131829-50-0
Record name (S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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